molecular formula C15H12ClNO4 B7754759 MFCD03618739

MFCD03618739

Cat. No.: B7754759
M. Wt: 305.71 g/mol
InChI Key: KMVSESNYBBITEN-UHFFFAOYSA-N
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Description

The compound “MFCD03618739” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactivity, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD03618739” involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes often involve nucleophilic substitution reactions, oxidation-reduction processes, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of “this compound” is scaled up from laboratory methods, ensuring consistency and efficiency. This involves large-scale reactors, continuous flow systems, and stringent quality control measures. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

“MFCD03618739” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, where functional groups are replaced by others using reagents like halides or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, acids, and bases under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new functionalized compounds.

Scientific Research Applications

“MFCD03618739” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which “MFCD03618739” exerts its effects involves specific molecular interactions and pathways. It targets particular enzymes or receptors, modulating their activity and leading to desired biological or chemical outcomes. The detailed mechanism includes binding to active sites, altering conformations, and influencing downstream signaling pathways.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)carbamoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-11-3-5-12(6-4-11)17-15(20)10-1-7-13(8-2-10)21-9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVSESNYBBITEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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